Sophorolipid -

Sophorolipid

Catalog Number: EVT-1580251
CAS Number:
Molecular Formula: C34H58O15
Molecular Weight: 706.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sophorolipids are primarily sourced from microbial fermentation processes, particularly using the yeast Starmerella bombicola. This yeast is capable of utilizing a range of carbon sources, such as glucose and vegetable oils, to produce sophorolipids.

Classification

Sophorolipids can be classified into two main categories:

  • Acidic Sophorolipids: These contain free carboxylic acid groups.
  • Lactonic Sophorolipids: These have a lactone structure formed by the esterification of the hydroxyl group of the sophorose with the fatty acid.
Synthesis Analysis

Methods

The production of sophorolipids involves several fermentation techniques. The most common methods include:

  • Batch Fermentation: Involves growing yeast in a controlled environment with specific nutrient concentrations.
  • Fed-Batch Fermentation: Nutrients are added incrementally to maintain optimal growth conditions.
  • Continuous Fermentation: Fresh media is continuously supplied while removing spent media.

Technical Details

Recent studies have employed statistical design methodologies, such as response surface methodology, to optimize media components for enhanced sophorolipid production. For instance, varying concentrations of nitrogen sources significantly affect yield, demonstrating the importance of nutrient balance in fermentation processes .

Molecular Structure Analysis

Structure

The general structure of sophorolipids includes:

  • A sophorose moiety (a disaccharide).
  • One or two fatty acid chains, which can vary in length and degree of saturation.

Data

The molecular formula for typical lactonic sophorolipids is C18H34O9C_{18}H_{34}O_9, while acidic forms may differ slightly due to the presence of free carboxylic acids. The structural variations lead to different physicochemical properties and biological activities .

Chemical Reactions Analysis

Reactions

Sophorolipid synthesis involves several biochemical reactions:

  1. Glycosylation: The attachment of fatty acids to the sophorose backbone.
  2. Lactonization: The formation of cyclic esters from hydroxyl groups.
  3. Deacetylation: The removal of acetyl groups from lactonic forms to yield acidic forms.

Technical Details

These reactions are catalyzed by specific enzymes produced by Starmerella bombicola, which can be influenced by fermentation conditions such as pH and temperature .

Mechanism of Action

The mechanism by which sophorolipids exert their surfactant properties involves:

  1. Reduction of Surface Tension: Sophorolipids lower the surface tension of water, facilitating emulsification and dispersion.
  2. Micelle Formation: At higher concentrations, they form micelles that encapsulate hydrophobic substances, enhancing solubility and bioavailability.

Data indicates that sophorolipids can effectively solubilize oils and other hydrophobic compounds, making them suitable for applications in cleaning products and oil recovery .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or semi-solid.
  • Color: Ranges from pale yellow to brown depending on purity.
  • Odor: Mildly sweet or neutral.

Chemical Properties

  • Solubility: Soluble in water and various organic solvents.
  • pH Stability: Generally stable across a wide pH range but may degrade under extreme conditions.

Relevant data shows that sophorolipids exhibit excellent thermal stability and low toxicity, making them suitable for various applications .

Applications

Sophorolipids have diverse applications across multiple fields:

  • Pharmaceuticals: Used as drug delivery agents due to their ability to enhance solubility.
  • Cosmetics: Employed as emulsifiers and skin-conditioning agents.
  • Food Industry: Serve as natural preservatives and flavor enhancers.
  • Environmental Applications: Utilized in bioremediation processes due to their surfactant properties that help mobilize contaminants.
Biosynthesis Pathways and Microbial Physiology

Evolutionary Origins and Phylogenetic Distribution of Sophorolipid-Producing Yeasts

Sophorolipid (SL)-producing yeasts are phylogenetically confined to the Starmerella clade (family Starmerellaceae), with Pseudohyphozyma bogoriensis as the sole exception. These yeasts share an evolutionary association with insect-flower ecosystems, particularly with (bumble)bees and nectar-rich floral environments. Genomic analyses reveal that the sophorolipid biosynthetic gene cluster (BGC) emerged approximately 75–100 million years ago, coinciding with the radiation of angiosperms and their pollinators. This suggests co-evolutionary adaptation where SL production provided antimicrobial protection or nutrient storage advantages in sugar-rich niches [7] [8].

Table 1: Phylogenetic Distribution of Key Sophorolipid-Producing Yeasts

SpeciesNatural HabitatSL ProfileEvolutionary Trait
Starmerella bombicolaBumblebee honey, flower nectarC16:0/C18:1 lactonic & acidic SLsTelomeric BGC; high productivity (200+ g/L)
Starmerella apicolaFlowers, fruitsC18:0/C18:1 SLs; lower titersReduced acetyltransferase activity
Starmerella riodocensisTropical flowersMono-acetylated SLsEnhanced bola-SL production
Pseudohyphozyma bogoriensisSoil, plant surfacesUnacetylated acidic SLsNon-Starmerella clade; unique glycosylation

Insect-associated species (S. bombicola, S. apicola) exhibit higher SL productivity and structural diversity compared to environmental isolates, indicating niche-specific optimization of biosynthetic pathways. Notably, the BGC (containing CYP52M1, UGTA1, UGTB1, and acetyltransferase AT) is conserved across Starmerella but absent in non-producing relatives, confirming its essential role in SL assembly [2] [6] [8].

Metabolic Engineering of Starmerella bombicola for Enhanced Biosynthetic Flux

Engineering strategies in S. bombicola focus on redirecting carbon flux toward SL precursors by modulating competing pathways:

  • β-Oxidation Disruption: Knocking out POX1 (fatty acyl-CoA oxidase) and PXA1 (peroxisomal fatty acid transporter) reduces degradation of hydroxy fatty acids. The Δpxa1 strain (P1) shows a 50.5% SL titer increase (66.96 g/L vs. 48.11 g/L in wild type) by conserving ω-hydroxy fatty acids for glycosylation [4] [9].
  • Hydroxylation Enhancement: Overexpressing CYP52M1 (encoding the key P450 monooxygenase) in the P1 strain yields the PC1 strain, which achieves 88.50 g/L SLs – a 98.8% improvement over wild type. Fed-batch fermentation of PC1 scales titers to 232.27 g/L [4] [10].
  • Glycosylation Optimization: Co-expression of UGTA1/UGTB1 (glucosyltransferases) with CPR (cytochrome P450 reductase) increases glucolipid assembly efficiency by 40% [10].
  • CRISPR-Cas9-Mediated Knockouts: Disabling the MFE-2 gene (multifunctional enzyme type 2) redirects medium-chain fatty acids toward SL biosynthesis, altering chain-length distribution [9].

Table 2: Metabolic Engineering Strategies for Enhanced SL Biosynthesis

Target PathwayGenetic ModificationStrainSL Titer (g/L)Change vs. WT
Fatty acid β-oxidationPXA1 knockoutP166.96 ± 4.29+50.5%
Hydroxylation efficiencyCYP52M1 overexpressionPC188.50 ± 4.91+98.8%
Acetyl-CoA competitionACL1 knockdown (acetyl-CoA lyase)ACL1KD41.20+18.3%
LactonizationSBLE overexpressionSBLEOE210.00*+25%*

*Fed-batch conditions [4] [6] [9].

Regulatory Mechanisms of Sophorolipid Synthesis Under Nitrogen-Limiting Conditions

Nitrogen starvation is a cardinal trigger for SL production, inducing a metabolic shift from primary growth to secondary metabolite storage. Key regulatory mechanisms include:

  • Transcriptional Reprogramming: Nitrogen limitation upregulates the BGC genes CYP52M1, UGTA1, and AT by 8–12-fold via the transcription factor SbNut1, homologous to Aspergillus nitrogen regulators. Concurrently, TORC1 signaling inhibition reduces ribosomal biogenesis, redirecting resources toward SL precursors [7] [8].
  • Carbon/Nitrogen Ratio Optimization: A C/N ratio >60 (e.g., 100 g/L glucose, 0.2 g/L urea) maximizes SL yields by sustaining ATP supply via glycolysis while limiting biomass formation. This balance prevents intracellular NADPH depletion, which is critical for CYP52M1 activity [4] [7].
  • Storage Compound Dynamics: SLs serve as extracellular carbon reserves during nutrient stress. S. bombicola remobilizes SLs during prolonged starvation via extracellular esterases, confirming their role as retrievable energy sinks [7].
  • Antimicrobial Co-regulation: Nitrogen limitation synchronously induces SL-associated antimicrobial activity against competitors (e.g., Fusarium spp.), providing dual ecological advantages in resource-scarce environments [3] [7].

Table 3: Nitrogen-Regulated Enzyme Activities in SL Biosynthesis

EnzymeActivity Under N-SufficiencyActivity Under N-LimitationRegulator
CYP52M1 (P450)Low (≤5 U/mg)High (48 U/mg)SbNut1
UGTA1 (Glucosyltransferase)Moderate (22 U/mg)Elevated (89 U/mg)TORC1-dependent
SBLE (Lactone esterase)UndetectableInduced (15 U/mg)Secretion-triggered

Role of Cytochrome P450 Enzymes in Fatty Acid Hydroxylation and Glycosylation

The CYP52 family governs fatty acid functionalization for SL assembly, with CYP52M1 being the cornerstone hydroxylase in S. bombicola:

  • Substrate Specificity: CYP52M1 preferentially hydroxylates C16–C20 fatty acids at ω/ω-1 positions, with catalytic efficiency (kcat/Km) highest for oleic acid (C18:1, 4.7 × 104 M−1s−1) > stearic acid (C18:0, 3.1 × 104 M−1s−1) > linoleic acid (C18:2, 2.9 × 104 M−1s−1). No activity occurs on C10–C12 chains [5] [10].
  • Redox Coupling: Electrons for hydroxylation are supplied by NADPH cytochrome P450 reductase (CPR). Co-expression of CYP52M1 with CPR in S. cerevisiae increases hydroxylated fatty acid yield by 20-fold compared to CYP52M1 alone [10].
  • Glucosyltransferase Synergy: UGTA1 directly glycosylates CYP52M1-derived ω-hydroxy fatty acids, with a 92% conversion efficiency in vitro. This channeling minimizes intermediate diffusion and hydrolysis [10].
  • Bolaform SL Synthesis: Promiscuous activity of UGTA1/UGTB1 on dicarboxylic acids (from CYP52N1) generates bola-SLs, though at low efficiency (≤5% of total SLs) [6].
  • Revised Lactonization Mechanism: The "lactone esterase" SBLE is a transesterase that converts bola-SLs (not acidic SLs) into lactonic SLs via intramolecular transesterification, using the secondary sophorose as a leaving group [1] [6].

Table 4: Functional Characterization of CYP52 Enzymes in S. bombicola

EnzymePrimary SubstratesHydroxylation PositionRole in SL PathwaySpecific Activity (nmol/min/mg)
CYP52M1C16:0, C18:0, C18:1ω, ω-1Hydroxy fatty acid supplier148 (oleic acid)
CYP52N1C14:0, C18:1, C18:2ω-onlyAlkane metabolism37 (palmitic acid)
CYP52E3Myristic acid (C14:0)ω-only (minor)Alkane oxidation≤5 (myristic acid)

Extracellular vs. Intracellular Localization of Biosynthetic Intermediates

SL biosynthesis exhibits strict compartmentalization, with early steps intracellular and late modifications extracellular:

  • Intracellular Compartment: Hydroxylation (via CYP52M1 in ER) and initial glycosylation (via UGTA1/UGTB1 in Golgi) occur intracellularly. The transporter SbMDR1 (Major Facilitator Superfamily) exports acidic SLs and bola-SLs but excludes lactonic SLs due to their hydrophobicity [4] [6].
  • Extracellular Assembly: Secreted acidic SLs are acetylated by extracellular acetyltransferase AT (though minor acetylation occurs intracellularly). Bola-SLs – previously considered artifacts – are now confirmed as key extracellular intermediates. They are converted to lactonic SLs via SBLE-mediated transesterification, explaining the predominance of lactones in wild-type cultures [1] [6].
  • Intermediate Partitioning: In Δsble mutants, bola-SLs accumulate extracellularly (up to 74% of total SLs), while Δat strains produce lactonic SLs with reduced acetylation. This confirms acetylation is not SBLE-dependent and occurs both intra- and extracellularly [6].
  • Spatial Regulation: SBLE secretion is pH-dependent (optimum pH 5.0–6.0), aligning with S. bombicola's fermentation pH. Extracellular SL self-assembly into micelles further drives lactonization equilibrium toward product formation [1] [8].

Table 5: Localization of SL Biosynthetic Intermediates

IntermediateLocalizationTransport MechanismEnzymatic Processing
ω-Hydroxy fatty acidEndoplasmic reticulumPassive diffusionHydroxylation (CYP52M1)
Glucolipid (GL)Golgi apparatusVesicular transportGlycosylation I (UGTA1)
Acidic SLCytosol → extracellularSbMDR1-mediatedGlycosylation II (UGTB1), acetylation
Bola-SLExtracellularDiffusionTransesterification (SBLE)
Lactonic SLExtracellularNot transportedSelf-assembly into micelles

Compounds Mentioned

  • Sophorolipid (acidic, lactonic, bolaform)
  • Hydroxy fatty acid (ω-hydroxy C16:0, C18:0, C18:1)
  • Bolaform sophorolipid
  • Dicarboxylic acid
  • UDP-glucose
  • Cytochrome P450 (CYP52M1, CYP52N1, CYP52E3)
  • Sophorose

Properties

Product Name

Sophorolipid

IUPAC Name

(E)-17-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxyoctadec-9-enoic acid

Molecular Formula

C34H58O15

Molecular Weight

706.8 g/mol

InChI

InChI=1S/C34H58O15/c1-21(17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)38)46-34-32(30(42)28(40)25(48-34)20-45-23(3)36)49-33-31(43)29(41)27(39)24(47-33)19-44-22(2)35/h4-5,21,24-25,27-34,39-43H,6-20H2,1-3H3,(H,37,38)/b5-4+/t21?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1

InChI Key

ZTOKUMPYMPKCFX-CZNUEWPDSA-N

Synonyms

17-(2-O-(6-O-acetyl-beta-D-glucopyranosyl)-6-O-acetyl-beta-D-glucopyranosyloxy)-9-octadecenoic acid
sophorolipid

Canonical SMILES

CC(CCCCCCC=CCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O

Isomeric SMILES

CC(CCCCCC/C=C/CCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O

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